LY2608204

Descripción general

Descripción

Mecanismo De Acción

LY-2608204 ejerce sus efectos al unirse a la glucocinasa, una enzima que cataliza la fosforilación de la glucosa a glucosa-6-fosfato. Esta activación mejora la afinidad de la enzima por la glucosa, aumentando así el metabolismo de la glucosa. Los objetivos moleculares involucrados incluyen el sitio activo de la glucocinasa y dominios reguladores específicos que modulan su actividad .

Análisis Bioquímico

Biochemical Properties

LY2608204 plays a significant role in biochemical reactions, primarily through its activation of glucokinase (GK), a key enzyme involved in glucose metabolism . The compound interacts with GK in a concentration-dependent manner, stimulating glucose metabolism in rat insulinoma INS1-E cells .

Cellular Effects

This compound influences cell function by modulating glucose metabolism. It activates glucokinase, which in turn stimulates glucose metabolism in cells . This can impact various cellular processes, including cell signaling pathways and gene expression related to glucose metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and activation of glucokinase, a key enzyme in the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in glucose metabolism. This can lead to changes in gene expression related to this metabolic pathway.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in its influence on glucose metabolism. As an activator of glucokinase, this compound can stimulate glucose metabolism in a time-dependent manner

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease plasma glucose levels in a dose-dependent manner

Metabolic Pathways

This compound is involved in the glucose metabolism pathway through its activation of glucokinase . Glucokinase is a key enzyme in this pathway, catalyzing the conversion of glucose to glucose-6-phosphate.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LY-2608204 implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción típicamente involucran el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de LY-2608204 sigue rutas sintéticas similares, pero a una escala mayor. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como la cromatografía líquida de alto rendimiento (HPLC) para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY-2608204 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula, alterando potencialmente su actividad.

Reducción: Las reacciones de reducción se pueden usar para modificar grupos funcionales específicos, mejorando la estabilidad o la actividad del compuesto.

Sustitución: Esto implica reemplazar un grupo funcional por otro, lo cual puede ser útil para modificar las propiedades del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes usados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas controladas, niveles de pH específicos y atmósferas inertes para prevenir reacciones secundarias no deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución podrían producir diversos análogos funcionalizados de LY-2608204 .

Aplicaciones Científicas De Investigación

Química

En química, LY-2608204 se utiliza como un compuesto modelo para estudiar la activación de la glucocinasa y sus efectos en el metabolismo de la glucosa. Los investigadores exploran su potencial para modular la actividad enzimática y sus implicaciones para las vías metabólicas .

Biología

Biológicamente, LY-2608204 es significativo por su papel en la regulación de los niveles de glucosa en sangre. Los estudios han demostrado que puede mejorar la absorción de glucosa en las células, convirtiéndolo en una herramienta valiosa para investigar el metabolismo celular y la señalización de la insulina .

Medicina

En medicina, se está investigando LY-2608204 por su potencial para tratar la diabetes. Al activar la glucocinasa, ayuda a disminuir los niveles de glucosa en sangre, ofreciendo un enfoque terapéutico prometedor para controlar la hiperglucemia .

Industria

Industrialmente, LY-2608204 se utiliza en el desarrollo de nuevos fármacos dirigidos a trastornos metabólicos. Su capacidad para modular la actividad de la glucocinasa lo convierte en un compuesto clave en la industria farmacéutica .

Comparación Con Compuestos Similares

Compuestos Similares

RO-28-1675: Otro activador de la glucocinasa con efectos similares en el metabolismo de la glucosa.

PF-04937319: Un compuesto que también se dirige a la glucocinasa pero con diferentes afinidades de unión y propiedades farmacocinéticas.

Singularidad de LY-2608204

LY-2608204 destaca por su alta potencia y especificidad para la glucocinasa. Su estructura química única permite una activación eficaz de la enzima a concentraciones más bajas en comparación con otros compuestos similares. Además, su perfil farmacocinético favorable lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

LY2608204, also known as globalagliatin, is a potent glucokinase activator (GKA) that has garnered attention for its potential therapeutic applications in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical research findings, and implications for diabetes treatment.

Glucokinase Function

Glucokinase (GK) plays a crucial role in glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate, thus regulating blood sugar levels. It acts as a glucose sensor in pancreatic β-cells and is integral to insulin secretion. In the liver, GK facilitates glucose uptake and glycogen synthesis. The activation of GK leads to enhanced insulin release and improved glycemic control, particularly in response to elevated blood glucose levels .

This compound's Role as a GKA

This compound targets both pancreatic β-cells and hepatocytes, enhancing GK activity across these tissues. By binding to an allosteric site on GK, this compound promotes its activity in a glucose-dependent manner, which helps maintain glucose homeostasis without causing hypoglycemia .

Phase 1 Studies

Five completed Phase 1 studies assessed the safety and tolerability of this compound in healthy subjects and patients with T2DM. These studies demonstrated that doses ranging from 2 mg to 320 mg were well tolerated, with significant antihyperglycemic effects observed .

Phase 2 Trials

Two Phase 2 proof-of-concept trials have been conducted:

- Trial 1 : A 12-week randomized controlled trial comparing this compound with glimepiride in patients with T2DM.

- Trial 2 : An active-controlled study assessing this compound as monotherapy or in combination with metformin.

Both trials aimed to evaluate changes in HbA1c levels and safety profiles .

Efficacy Data

The results indicated that this compound significantly reduced plasma glucose levels in a dose-dependent manner during both fasting and postprandial states. Furthermore, improvements were noted in homeostatic indices such as HOMA-β and HOMA-IR, suggesting enhanced β-cell function and insulin sensitivity .

| Study Phase | Description | Key Findings |

|---|---|---|

| Phase 1 | Safety & Tolerability | Well tolerated; significant antihyperglycemic effects |

| Phase 2 | Monotherapy vs. Glimepiride | Significant reduction in HbA1c; improved β-cell function |

Patient Outcomes

In a clinical study involving patients with T2DM, those treated with this compound exhibited marked improvements in glycemic control compared to baseline measurements. Notably, participants showed enhanced insulin secretion and reduced fasting plasma glucose levels after treatment .

Adverse Effects

While this compound has demonstrated promising efficacy, some patients reported mild adverse effects such as gastrointestinal discomfort. However, these were generally transient and did not lead to treatment discontinuation .

Propiedades

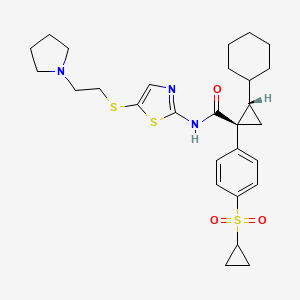

IUPAC Name |

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIVJLHCZUTGSD-CUBQBAPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234703-40-2 | |

| Record name | LY-2608204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234703402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2608204 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLOBALAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A0L003HEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Globalagliatin (LY-2608204) and how does it affect glucose metabolism?

A1: Globalagliatin (LY-2608204), also known chemically as (1R,2S)-2-Cyclohexyl-1-(4-(cyclopropylsulfonyl)phenyl)-N-(5-((2-(1-pyrrolidinyl)ethyl)thio)-2-thiazolyl)cyclopropanecarboxamide, acts as a glucokinase activator. Glucokinase is a key enzyme involved in glucose metabolism, primarily in pancreatic beta cells and the liver. By activating glucokinase, Globalagliatin enhances glucose uptake and metabolism, ultimately leading to improved glycemic control.

Q2: How does the mutation p.ARG325TRP in the zinc transporter ZnT8 affect the binding of Globalagliatin?

A2: While Globalagliatin is known to be a glucokinase activator, research suggests it might also interact with the zinc transporter ZnT8. A study [] utilized computational modeling to investigate the impact of the p.ARG325TRP mutation on ZnT8 structure and its interaction with various compounds, including Globalagliatin. The study found that the mutant ZnT8 displayed better binding energy with Globalagliatin compared to the wild-type protein. Molecular dynamic simulations further supported this finding, showing strong binding of Globalagliatin to the mutant ZnT8. This suggests a potential secondary mechanism of action for Globalagliatin, although further experimental validation is required.

Q3: What is known about the pharmacokinetics of Globalagliatin in humans?

A3: A Phase Ib clinical trial [] investigated the safety, pharmacokinetics, and pharmacodynamics of Globalagliatin in Chinese patients with Type 2 Diabetes Mellitus. The study employed a randomized, ascending dose design over a 28-day period. While the specific pharmacokinetic parameters were not detailed in the provided abstract, this study highlights ongoing research into understanding the absorption, distribution, metabolism, and excretion profile of Globalagliatin in the relevant patient population. Additionally, another study [] explored the influence of a high-fat meal on the pharmacokinetics of Globalagliatin in healthy Chinese volunteers. This suggests that food intake may alter the drug's absorption and potentially its overall efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.